molecular formula C25H27N3O5S2 B2546373 N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-81-5

N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2546373
CAS No.: 851782-81-5
M. Wt: 513.63
InChI Key: UKRVEDYAULHSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydro-1H-pyrazole core substituted at position 1 with a tosyl (p-toluenesulfonyl) group, at position 5 with a 4-methoxyphenyl moiety, and at position 3 with a phenyl ring linked to an ethanesulfonamide group. Its molecular formula is C₃₀H₃₁N₃O₅S₂, with a molecular weight of 601.71 g/mol.

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-21-7-5-6-20(16-21)24-17-25(19-10-12-22(33-3)13-11-19)28(26-24)35(31,32)23-14-8-18(2)9-15-23/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRVEDYAULHSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound characterized by its complex structure, which includes a pyrazole core and various substituents that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23H22N2O3S
  • Molecular Weight : 406.5 g/mol
  • Key Functional Groups :
    • Pyrazole ring
    • Tosyl group (p-toluenesulfonyl)
    • Methoxyphenyl substituent

These structural features suggest that the compound may exhibit significant reactivity and potential biological activities.

Key Findings from Related Research

  • Anticancer Activity :
    • Pyrazole derivatives have been studied extensively for their anticancer properties. For instance, compounds with similar structures have been found to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
  • Inhibition of Enzymatic Activity :
    • Some pyrazole-based compounds act as inhibitors of bromodomain and extraterminal (BET) proteins, which play crucial roles in regulating gene expression related to cancer progression .
  • Anti-inflammatory Effects :
    • Certain derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways such as NF-kB activation .

The mechanisms through which this compound may exert its biological effects can be hypothesized based on the activities of structurally related compounds:

  • Bromodomain Inhibition : By inhibiting bromodomain-containing proteins, the compound may disrupt the transcriptional regulation of oncogenes and inflammatory cytokines.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, insights can be drawn from analogous research:

CompoundBiological ActivityReference
OTX-015Potent BET inhibitor; anti-proliferative in DLBCL cell lines (IC50 ~0.192 µM)
JQ1Selective BET bromodomain inhibitor; induces autophagy in bladder cancer cells
Other Pyrazole DerivativesAnticancer activity; inhibition of NF-kB

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study demonstrated that a related sulfonamide compound showed enhanced cytotoxicity against human liver cancer cell lines (HepG2), outperforming standard chemotherapeutic agents like methotrexate .

Anti-inflammatory Properties

Sulfonamide derivatives are known for their anti-inflammatory effects. The incorporation of the tosyl group in the structure of this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies. Similar pyrazole-based compounds have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways within the pathogens .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. The study highlighted that modifications in the substituents on the pyrazole ring significantly influenced their anticancer activity against various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study 2: Structure-Activity Relationship Analysis

A detailed structure-activity relationship (SAR) analysis was conducted on sulfonamide derivatives containing pyrazole moieties. The results indicated that specific substitutions at the phenyl rings enhanced both anticancer and anti-inflammatory activities, suggesting that this compound could be optimized for better therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrazole core, aromatic rings, and sulfonamide groups. These modifications influence molecular weight, polarity, and pharmacological behavior.

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Positions 1, 3, 5) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1-Tosyl, 3-(phenyl-ethanesulfonamide), 5-(4-methoxyphenyl) C₃₀H₃₁N₃O₅S₂ 601.71 High solubility (methoxy), moderate lipophilicity
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 1-(3-Chlorophenylsulfonyl), 5-(2-fluorophenyl) C₂₃H₂₁ClFN₃O₄S₂ 522.01 Electron-withdrawing Cl/F reduce solubility; higher polarity
2”,5”-Dichloro-N-(3-(5-(3'-hydroxyphenyl)-1-nicotinoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulphonamide (2i) 1-Nicotinoyl, 5-(3'-hydroxyphenyl), 3-phenyl-2”,5”-dichlorobenzenesulphonamide C₂₈H₂₂Cl₂N₄O₅S 621.52 Hydroxyl group enhances H-bonding; dichloro increases steric hindrance
N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide 1-Acetyl, 5-(furan-2-yl) C₁₈H₂₁N₃O₄S 399.44 Furan introduces heterocyclic π-system; lower molecular weight improves bioavailability
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl enhances solubility compared to chlorine/fluorine substituents in analogs .
  • Acyl Group Impact: Tosyl (target) and nicotinoyl groups provide steric bulk, which may affect binding affinity compared to smaller acetyl or isobutyryl groups.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Analgesic Activity : Derivatives with dichlorobenzenesulphonamide and hydroxyl/methoxy groups (e.g., compound 2j in ) were evaluated for analgesia, suggesting the target’s methoxy and sulfonamide groups may similarly engage pain-related receptors.
  • Metabolic Stability : The furan-containing analog may exhibit faster metabolic clearance due to its heterocyclic structure, whereas the target’s methoxy and tosyl groups could prolong half-life via reduced cytochrome P450 interactions.

Crystallographic and Validation Tools

Structural determination of these compounds relies on tools like SHELXL (for refinement ) and ORTEP-3 (for graphical representation ). The absence of defined stereocenters in analogs like simplifies crystallographic validation compared to chiral derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazines with α,β-unsaturated ketones to form the pyrazoline core. Subsequent sulfonylation using tosyl chloride or ethanesulfonyl chloride introduces the sulfonamide groups. For example, similar compounds in and utilized 1,3-dipolar cycloaddition and sulfonylation under basic conditions (e.g., triethylamine in THF). Key intermediates should be purified via column chromatography, and yields optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm regiochemistry of the pyrazoline ring and substituent positions (e.g., methoxyphenyl and tosyl groups). Coupling constants in 1H NMR can distinguish cis/trans diastereomers.
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bands (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for confirming synthetic success .

Q. How is the purity of the compound validated before biological testing?

  • Methodological Answer : Use a combination of HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and melting point analysis. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities. Crystallinity checks via X-ray diffraction (as in ) are recommended for structurally related compounds .

Advanced Research Questions

Q. How to resolve data contradictions between computational modeling and experimental crystallographic results?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Refine computational models using solvent-accessible surface area (SASA) corrections and compare with experimental torsion angles from X-ray data. Software like SHELXL ( ) allows manual adjustment of displacement parameters to match observed electron density. Cross-validate with DFT calculations (B3LYP/6-31G*) to assess energy minima .

Q. What are the challenges in determining the crystal structure of this compound?

  • Methodological Answer : Challenges include:

  • Disorder in the sulfonamide group : Mitigate by collecting high-resolution data (<1.0 Å) and using restraints in SHELXL .
  • Twinned crystals : Apply twin law refinement (e.g., using TWINABS) and validate with R-factor convergence.
  • Thermal motion : Use anisotropic displacement parameters for non-hydrogen atoms. Visualization tools like ORTEP-3 ( ) aid in interpreting thermal ellipsoids .

Q. How to analyze structure-activity relationships (SAR) for bioactivity in related sulfonamide derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl in ) and compare IC50 values in enzyme assays.
  • Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., carbonic anhydrase in ). Focus on hydrogen bonds between sulfonamide NH and active-site zinc ions.
  • Pharmacophore Modeling : Identify essential moieties (e.g., pyrazoline ring planarity) using Schrödinger’s Phase .

Q. What strategies address low solubility in in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxyphenyl ring, as seen in for improved bioavailability.
  • Salt Formation : Explore sodium or hydrochloride salts via pH titration .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across similar pyrazoline-sulfonamide derivatives?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., fixed incubation time, cell line passage number).
  • Metabolic Stability : Compare hepatic microsomal stability (e.g., t1/2 in rat liver microsomes) to rule out false negatives.
  • Epimerization Risk : Check for chiral inversion via chiral HPLC, especially at the pyrazoline C3 position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.